molecular formula C20H19N5O3S B10979659 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetamide

Cat. No.: B10979659
M. Wt: 409.5 g/mol
InChI Key: NMOIRIDIUBYGEH-UHFFFAOYSA-N
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Description

“N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetamide” is a complex organic compound that features a triazolopyridine ring, a thiazole ring, and a dimethoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazolopyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the thiazole ring: This might involve the condensation of a thioamide with a haloketone.

    Coupling reactions: The triazolopyridine and thiazole intermediates can be coupled using reagents like coupling agents or catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions might target the nitro groups if present in derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but might include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-phenylthiazol-4-yl)acetamide
  • N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)propionamide

Uniqueness

The unique combination of the triazolopyridine and thiazole rings, along with the dimethoxyphenyl group, might confer specific biological activities or chemical properties that are not present in similar compounds.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C20H19N5O3S/c1-27-15-7-6-13(9-16(15)28-2)20-22-14(12-29-20)10-19(26)21-11-18-24-23-17-5-3-4-8-25(17)18/h3-9,12H,10-11H2,1-2H3,(H,21,26)

InChI Key

NMOIRIDIUBYGEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=NN=C4N3C=CC=C4)OC

Origin of Product

United States

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